molecular formula C10H11ClOS B3163046 S-(2-Chloropropionyl)-p-mercaptotoluene CAS No. 883498-52-0

S-(2-Chloropropionyl)-p-mercaptotoluene

Cat. No.: B3163046
CAS No.: 883498-52-0
M. Wt: 214.71 g/mol
InChI Key: YZFIEIFBYLSJEJ-UHFFFAOYSA-N
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Description

S-(2-Chloropropionyl)-p-mercaptotoluene: is an organic compound that features a chlorinated propionyl group attached to a mercaptotoluene moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Chloropropionyl)-p-mercaptotoluene typically involves the chlorination of propionyl chloride followed by a reaction with p-mercaptotoluene. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride at controlled temperatures . The reaction conditions often include maintaining the temperature between 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: S-(2-Chloropropionyl)-p-mercaptotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Amines, ethers.

Mechanism of Action

Comparison with Similar Compounds

  • 2-Chloropropionic acid
  • 2-Chloropropionyl chloride
  • 2-Bromopropionic acid
  • 2-Fluoropropionic acid

Comparison: S-(2-Chloropropionyl)-p-mercaptotoluene is unique due to its combination of a chlorinated propionyl group and a mercaptotoluene moiety. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers enhanced stability and selectivity in reactions involving nucleophilic substitution and oxidation .

Properties

IUPAC Name

S-(4-methylphenyl) 2-chloropropanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFIEIFBYLSJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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